molecular formula C14H12N4O B12629810 4-(2-Benzimidazolyl)benzamidoxime

4-(2-Benzimidazolyl)benzamidoxime

Cat. No.: B12629810
M. Wt: 252.27 g/mol
InChI Key: QFWOEQUMUPOATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzoimidazol-2-yl)-N-hydroxy-benzamidine, commonly referred to as 4-(2-Benzimidazolyl)benzamidoxime, is a chemical compound integrating a benzimidazole core with an amidoxime functional group. Its synthesis is achieved through the reaction of the precursor 2-(4-cyanophenyl)-1H-benzimidazole with hydroxylamine hydrochloride under alkaline conditions . The compound has been fully characterized by techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . The presence of the amidoxime group is a key structural feature, as this functionality is renowned for its superior metal chelation properties . The amino and oxime groups within the amidoxime can form strong complexes with various metal ions, making derivatives of this class highly valuable in research areas such as metal recovery and sequestration . Furthermore, the benzimidazole moiety is a privileged structure in medicinal and pharmaceutical chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties . This unique combination of a metal-chelating amidoxime and a biologically relevant benzimidazole makes this compound a compound of significant interest for further scientific investigation in fields like coordination chemistry, materials science, and drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H12N4O/c15-13(18-19)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17)

InChI Key

QFWOEQUMUPOATC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

The Power of Two: Significance of Benzimidazole and Amidoxime Pharmacophores in Bioactive Compound Design

The foundation of 4-(2-Benzimidazolyl)benzamidoxime's potential lies in the rich pharmacological history of its constituent parts: the benzimidazole (B57391) and amidoxime (B1450833) moieties. Each of these structural motifs has independently proven to be a cornerstone in the development of a wide array of bioactive compounds.

The benzimidazole ring, a fusion of benzene (B151609) and imidazole (B134444), is a versatile pharmacophore present in numerous clinically significant drugs. researchgate.netresearchgate.net Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Benzimidazole derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. nih.gov This wide-ranging bioactivity has cemented the benzimidazole nucleus as an indispensable anchor in the design and synthesis of novel therapeutic candidates. researchgate.net

Similarly, the amidoxime functional group is a valuable asset in medicinal chemistry. nih.gov Amidoximes are often employed as prodrugs of amidines, which can exhibit potent biological effects but may suffer from poor bioavailability due to their cationic nature at physiological pH. nih.gov The conversion of the amidoxime to the active amidine can occur in vivo, providing a strategic approach to improve pharmacokinetic profiles. Beyond their role as prodrugs, amidoximes themselves and their derivatives have been shown to possess a range of biological activities, including antimicrobial and potential as nitric oxide donors.

The strategic amalgamation of these two powerful pharmacophores in a single molecule gives rise to a hybrid with the potential for synergistic or unique biological activities, making it an attractive subject of research.

A Hybrid Scaffold of Interest: 4 2 Benzimidazolyl Benzamidoxime

The chemical entity 4-(2-Benzimidazolyl)benzamidoxime stands as a prime example of a hybrid scaffold, a molecular framework designed to interact with multiple biological targets or to combine desirable properties of its components.

The synthesis of such benzimidazole (B57391) amidoxime (B1450833) derivatives typically involves a multi-step process. A common route begins with the corresponding benzimidazole carbonitrile. This nitrile group is then converted to the N-hydroxy benzamidine (B55565), which is the amidoxime functionality. nih.gov This conversion is often achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a suitable base. nih.gov

The structural characterization of these novel compounds is a critical aspect of the research, ensuring the correct chemical structure has been synthesized. A combination of advanced spectroscopic techniques is employed for this purpose.

Characterization TechniqueInformation Obtained
Proton Nuclear Magnetic Resonance (¹H-NMR)Provides information about the number and types of hydrogen atoms and their chemical environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)Identifies the different carbon environments within the molecule.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC)Elucidates the connectivity between atoms, confirming the overall structure. nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR)Identifies the presence of key functional groups.
Mass Spectrometry (MS)Determines the molecular weight of the compound.

The resulting hybrid molecule possesses both the established biological potential of the benzimidazole core and the unique chemical properties of the amidoxime group, making it a compelling candidate for further investigation in drug discovery programs.

Exploring the Potential: the Scope of Academic Research in Amidoxime Benzimidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(2-Benzimidazolyl)benzamidoxime. Analysis of ¹H-NMR, ¹³C-NMR, and DEPT-135 spectra allows for the unambiguous assignment of all proton and carbon signals.

In the ¹H-NMR spectrum , the protons of the benzimidazole (B57391) and benzamidoxime (B57231) moieties resonate in distinct chemical shift environments. The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the disubstituted benzene (B151609) ring of the benzamidoxime and the benzimidazole ring system are expected to appear in the range of 7.0-8.5 ppm. The specific coupling patterns (e.g., AA'BB' or doublet of doublets) depend on the substitution pattern. The two protons of the amidoxime's amino group (-NH₂) and the hydroxyl proton (-OH) would also produce distinct signals. For instance, in related ortho-(4-tolylsulfonamido)benzamides, the amide protons show non-equivalence due to hindered rotation around the C(O)-NH₂ single bond, resulting in two separate resonances. mdpi.com A similar effect could be anticipated for the -NH₂ protons of the amidoxime group. The hydroxyl proton signal can be identified by its exchange with D₂O.

The ¹³C-NMR spectrum provides information on the carbon framework. The quaternary carbon of the C=NOH group in the amidoxime moiety is expected to resonate around 150-160 ppm. The carbon atom of the benzimidazole ring situated between the two nitrogen atoms (C2) would also show a characteristic signal in a similar downfield region. Aromatic carbons typically appear between 110 and 150 ppm. The chemical shifts are influenced by the electronic effects of the substituents.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups. For this compound, the DEPT-135 spectrum would show positive signals for all CH carbons in the aromatic rings and negative signals for any CH₂ groups if present in an analogue. Quaternary carbons, such as the C=NOH carbon and the substituted aromatic carbons, would be absent from this spectrum, aiding in their assignment. researchgate.net

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Data is inferred from spectral analysis of analogous benzimidazole and benzamidoxime compounds. orientjchem.orgnih.gov

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzimidazole N-H > 12.0 (broad) -
Aromatic C-H 7.0 - 8.5 110 - 140
Amidoxime -NH₂ Variable (broad) -
Amidoxime -OH Variable (broad) -
Amidoxime C=NOH - 150 - 160
Benzimidazole C2 - ~151

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of molecular bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The stretching vibration of the benzimidazole N-H group typically appears as a broad band in the region of 3100-3400 cm⁻¹. orientjchem.orgresearchgate.net The O-H stretching vibration of the oxime group is also found in this region, often as a broad band around 3300-3400 cm⁻¹, which can overlap with the N-H stretch. The N-H stretching vibrations of the primary amine (-NH₂) in the amidoxime group usually appear as two distinct sharp peaks in the 3400-3500 cm⁻¹ range. nist.gov

The C=N stretching vibration of the imidazoline (B1206853) ring and the oxime group is expected to produce a strong absorption band in the 1620-1680 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzimidazole and benzene rings will be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations are typically found between 1250 and 1350 cm⁻¹. Furthermore, the N-O stretching vibration of the oxime group can be expected around 930-960 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Data is based on characteristic frequencies for benzimidazole, benzamide (B126), and amidoxime analogues. nih.govnist.govresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Oxime O-H Stretching 3300 - 3400 (Broad)
Benzimidazole N-H Stretching 3100 - 3400 (Broad)
Amine N-H Symmetric & Asymmetric Stretching 3400 - 3500 (Two bands)
C=N (Imidazoline & Oxime) Stretching 1620 - 1680
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1250 - 1350

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₄H₁₂N₄O, which corresponds to a molecular weight of 252.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 252. This peak confirms the molecular mass of the compound. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for benzimidazole derivatives involves the cleavage of the substituent at the C2 position. Therefore, a significant fragment ion could result from the loss of the benzamidoxime group or parts of it.

For example, cleavage of the C-C bond between the two aromatic rings could lead to the formation of a benzimidazolyl cation and a benzamidoxime radical, or vice versa. The fragmentation of the amidoxime moiety itself could involve the loss of hydroxyl (-OH, M-17), ammonia (B1221849) (-NH₃, M-17), or water (-H₂O, M-18). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Single Crystal X-ray Diffraction (XRD) Analysis for Three-Dimensional Molecular Structure Determination

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the crystal lattice. Benzimidazole derivatives are known to crystallize in various systems, most commonly monoclinic or triclinic. nih.govnih.govmdpi.com For example, 4-chloro-N-(2-methoxyphenyl)benzamidoxime crystallizes in the triclinic system with the space group P-1. nih.gov The specific crystal system for this compound would be determined from the diffraction data, which reveals the unit cell parameters (a, b, c, α, β, γ) and the symmetry operations of the space group. wikipedia.orgwebmineral.com

Conformation and Torsional Angle Assessment

XRD analysis reveals the precise conformation of the molecule in the solid state. A key structural feature is the relative orientation of the benzimidazole and the 4-phenylamidoxime moieties. The dihedral (torsional) angle between the planes of these two aromatic ring systems is a critical parameter. In related 2-substituted benzimidazoles, this angle can vary significantly depending on steric hindrance and crystal packing forces. For instance, in 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, the dihedral angle between the benzimidazole ring and the substituent at the C2 position is 55.49°. nih.gov In the case of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the two phenyl rings are twisted from the central hydroxyamidine plane by 33.09° and 44.89°, respectively. nih.gov A similar non-planar conformation is expected for this compound, which influences its electronic properties and ability to participate in intermolecular interactions.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The crystal packing of this compound is significantly influenced by hydrogen bonding. The molecule contains multiple hydrogen bond donors (the benzimidazole N-H, the oxime O-H, and the amine N-H₂) and acceptors (the benzimidazole N atom, the oxime N and O atoms).

Intramolecular hydrogen bonds can play a role in stabilizing the molecular conformation. A common feature in amidoximes is an intramolecular N-H···O hydrogen bond, which favors a Z configuration about the C=N double bond. nih.gov

Intermolecular hydrogen bonds are crucial in building the three-dimensional supramolecular architecture. nih.gov Common hydrogen bonding motifs observed in related structures include:

N-H···N bonds: Linking benzimidazole moieties into chains or dimers. nih.gov

O-H···N bonds: Where the oxime's hydroxyl group donates to the nitrogen atom of an adjacent benzimidazole ring.

N-H···O bonds: Involving the amidoxime's -NH₂ group and the oxime oxygen of a neighboring molecule.

These interactions often lead to the formation of extended networks, such as chains or sheets. For example, studies on ortho-(4-tolylsulfonamido)benzamides show intermolecular N-H···O=S bonds that create complex hydrogen-bonded structures. mdpi.com In some cases, solvent molecules like water can be incorporated into the crystal lattice, mediating further hydrogen bonding interactions. researchgate.net The analysis of these networks is fundamental to understanding the solid-state properties of the compound.

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal space into regions where the electron distribution of a promolecule dominates the surrounding space, providing a visual and quantitative representation of close contacts between neighboring molecules. mdpi.com The Hirshfeld surface is generated based on the principle that the electron density at any point is a sum of contributions from all atoms in the crystal. The surface is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the combined contributions from all other molecules in the crystal.

A key graphical tool in this analysis is the normalized contact distance (d_norm) map, which is mapped onto the Hirshfeld surface. The d_norm value is derived from the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The d_norm map employs a color scale where red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts that are longer. nih.govresearchgate.net

For this compound and its analogues, the d_norm map would highlight the specific sites of significant intermolecular interactions. For instance, the presence of N-H and O-H groups in the benzamidoxime moiety and the N-H group in the benzimidazole ring would be expected to form strong hydrogen bonds, which would appear as distinct red spots on the d_norm surface. nih.govnih.gov

In the case of benzimidazole derivatives, H···H contacts typically constitute the largest percentage of intermolecular interactions, reflecting the hydrogen-rich nature of these molecules. nih.govnih.gov Following this, interactions involving heteroatoms such as oxygen and nitrogen (O···H/H···O and N···H/H···N) are generally significant, corresponding to the hydrogen bonding present in the crystal structure. nih.govnih.gov Other notable interactions include C···H/H···C, C···C, and C···N/N···C contacts, which can be attributed to van der Waals forces and potential π-π stacking interactions between the aromatic rings of the benzimidazole and benzene moieties. nih.gov

A representative quantification of the intermolecular contacts for a compound like this compound, based on analyses of similar structures, is presented in the following table. nih.govnih.goveurjchem.com

Interaction TypeContribution (%)
H···H40.5
C···H/H···C25.2
O···H/H···O15.8
N···H/H···N8.3
C···C5.7
C···N/N···C3.1
Other1.4

This table presents hypothetical data for this compound based on typical values for related benzimidazole structures found in the literature. The exact percentages would require experimental crystallographic data for the specific compound.

The detailed breakdown of these interactions provides crucial insights into the forces governing the supramolecular architecture of this compound and its analogues. This understanding is fundamental for correlating the crystalline structure with the physicochemical properties of the compound.

Computational and Theoretical Investigations of 4 2 Benzimidazolyl Benzamidoxime and Analogues in Silico Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT allows for the prediction of various molecular characteristics, offering a deeper understanding of the compound's behavior. For benzimidazole (B57391) derivatives, DFT studies have been instrumental in elucidating their structural, electronic, and spectroscopic features. nih.govnih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov For benzimidazole-thiadiazole derivatives, a lower HOMO-LUMO energy gap has been correlated with higher antibacterial and antifungal activity. nih.gov This analysis helps in understanding the interaction between a ligand and its biological target, as the donation of electrons from the HOMO of the base to the LUMO of the acid is a fundamental aspect of Lewis acid-base reactions. libretexts.org

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Benzimidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzimidazole-thiadiazole derivative 5h3.417 nih.gov

Prediction of Vibrational and Electronic Spectra (e.g., IR, UV-Vis, ECD)

DFT calculations can accurately predict the vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra of molecules. researchgate.net By simulating these spectra, researchers can compare theoretical data with experimental results to confirm the molecular structure. nih.gov The calculated vibrational frequencies can be assigned to specific stretching, bending, and torsional modes of the molecule's functional groups. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net These theoretical spectra serve as valuable tools for the characterization of newly synthesized compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.comresearchgate.net This map is crucial for identifying potential sites for electrophilic and nucleophilic attack, thus predicting the molecule's reactivity and intermolecular interactions. nih.gov In benzimidazole derivatives, the MEP surface can reveal the electrostatic potential associated with the nitrogen atoms of the imidazole (B134444) ring and the oxygen and nitrogen atoms of the amidoxime (B1450833) group, which are key sites for hydrogen bonding and metal coordination. researchgate.net Color-coding, typically with red for negative potential and blue for positive potential, allows for an intuitive understanding of the molecule's reactive surface. deeporigin.comnih.gov

Molecular Docking Studies for Receptor-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule interacts with its biological target at the atomic level. For 4-(2-benzimidazolyl)benzamidoxime and its analogues, docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes and receptors. nih.govnih.govnih.gov

Binding Affinity and Scoring Function Analysis for Target Proteins

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. These scoring functions take into account various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For example, docking studies of benzimidazole derivatives against various protein targets have identified key amino acid residues involved in the binding and have quantified the binding affinities. nih.govsid.ir These studies have shown that benzimidazole compounds can establish strong interactions within the binding sites of proteins like the corticotropin-releasing factor-1 (CRF-1) receptor and tubulin. nih.govsid.ir The analysis of these interactions provides a rational basis for the design of more potent and selective inhibitors.

Table 2: Molecular Docking Scores of Benzimidazole Derivatives Against Various Protein Targets

Compound ClassTarget ProteinPDB IDBinding Score (kcal/mol)Reference
Quinoxaline-benzimidazole hybridα/β-tubulin-45.139 nih.gov
Benzimidazole derivativeDNA-7.6 nih.gov
Benzimidazole-based carboxamideTubulin (Nocodazole binding site)5CA1-9.872 nih.gov
Benzimidazole-based carboxamideTubulin (Colchicine binding site)4O2B-9.757 nih.gov
Benzimidazole derivativeEGFR kinase2J6M- nih.gov
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivative (B18)CRF-1 Receptor3EHT-8.920 sid.ir

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, MD simulations are performed to assess the dynamic stability of the predicted ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment and can confirm whether the interactions identified in docking are maintained. Studies on benzimidazole derivatives targeting PI3K, α-amylase, and SARS-CoV-2 proteins have utilized MD simulations to validate the stability of the docked complexes. nih.govnih.govnih.gov

MD simulations track the movements of the ligand and protein atoms over time, revealing the conformational dynamics of the complex. This analysis helps to understand how the ligand adapts its shape within the binding pocket and how the protein may adjust to accommodate the ligand, ensuring a stable and favorable interaction. nih.gov

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular technique for estimating the binding free energy of a ligand to a protein. This calculation provides a quantitative measure of the binding affinity. For example, in a study of the benzimidazole-containing drug bazedoxifene (B195308) at the RBD/ACE2 interface, the binding energy was estimated to be -409.178 ± 21.114 kJ/mol, indicating a very strong and stable interaction. nih.gov Such calculations are critical for ranking potential drug candidates. nih.govnih.gov

Interactive Table: Example Binding Free Energy Calculation

Compound Target van der Waals Energy (kJ/mol) Electrostatic Energy (kJ/mol) Polar Solvation Energy (kJ/mol) SASA Energy (kJ/mol) Binding Energy (kJ/mol)

This analysis breaks down the total binding free energy into contributions from individual amino acid residues in the protein's binding site. It allows researchers to pinpoint the specific "hotspot" residues that contribute most significantly to the binding affinity. This information is invaluable for optimizing the ligand's structure to enhance interactions with these key residues, thereby improving its potency and selectivity. nih.govnih.gov

Computational ADMET Prediction (Excluding Specific Toxicity Profiles)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery to minimize the likelihood of late-stage failures. nih.gov In silico ADMET prediction tools have become indispensable for forecasting the pharmacokinetic profile of novel compounds. nih.govmdpi.com For benzimidazole derivatives, including this compound, various computational models are employed to estimate these properties. nih.govmdpi.com

Studies on analogous benzimidazole structures have shown that these compounds generally exhibit good to excellent intestinal absorption. nih.gov For instance, a series of novel benzimidazole-triazole hybrids demonstrated predicted human intestinal absorption (%HIA) ranging from 99.57% to 100%. nih.gov However, the ability to cross the blood-brain barrier (BBB) can be variable. While some benzimidazole derivatives are predicted to not permeate the BBB, others may show potential for central nervous system distribution. nih.gov

The metabolic stability of these compounds is also a key consideration. Benzimidazole derivatives are known to be metabolized by cytochrome P450 enzymes. Computational predictions can identify potential sites of metabolism on the molecule, guiding structural modifications to enhance metabolic stability. Furthermore, these in silico tools can predict whether a compound is likely to be an inhibitor or substrate of key drug-metabolizing enzymes, which is crucial for assessing potential drug-drug interactions.

Drug-likeness models, such as Lipinski's rule of five, are often applied to benzimidazole derivatives to assess their potential as orally administered drugs. researchgate.net These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Many synthesized benzimidazole analogues have been shown to comply with these rules, indicating favorable physicochemical properties for drug development. researchgate.net

Table 1: Predicted ADMET Properties of Representative Benzimidazole Analogues

PropertyPredicted Value/ClassificationReference
Human Intestinal Absorption (%HIA)High (e.g., 99.57-100%) nih.gov
Blood-Brain Barrier (BBB) PermeationVariable (Generally low to medium) nih.govnih.gov
CYP450 2D6 InhibitionPredicted Non-inhibitor nih.gov
AMES MutagenicityPredicted Non-mutagenic nih.gov
Oral BioavailabilityGood biointerfaceresearch.com

This table presents a summary of predicted ADMET properties for benzimidazole analogues based on available literature. The specific values for this compound would require dedicated computational analysis.

Ligand Design and Optimization Methodologies (Computational)

Computational chemistry offers a powerful toolkit for the rational design and optimization of ligands such as this compound. These methods aim to enhance the binding affinity and selectivity of a compound for its biological target.

Fragment-based de novo design is a computational strategy that constructs novel molecules by assembling small chemical fragments in the binding site of a target protein. nih.gov This approach allows for the exploration of a vast chemical space to identify new scaffolds and functionalities that can interact favorably with the target. youtube.com

For a target of this compound, this process would typically begin with the identification of small molecular fragments that can bind to different subpockets of the active site. These fragments can be identified through experimental screening or computational methods like virtual screening.

Once a library of suitable fragments is established, computational algorithms are used to link them together to form larger, more potent molecules. Genetic algorithms, for example, mimic the process of natural selection. A population of potential ligand structures is generated, and their fitness (e.g., predicted binding affinity) is evaluated. The "fittest" molecules are then selected to "reproduce" and "mutate," creating a new generation of improved ligands. This iterative process continues until a desired level of potency and other properties is achieved.

Tabu search is another optimization technique that can be applied. It explores the chemical space of possible ligands by making local modifications to a current solution. To avoid getting trapped in local minima, it maintains a "tabu list" of recently visited solutions that are temporarily forbidden. This encourages the algorithm to explore new and diverse regions of the chemical space.

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a ligand to interact with a specific biological target. nih.govnih.gov A pharmacophore model for a target of this compound would define the spatial relationships between key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features. nih.gov This is a highly efficient method for identifying new chemical scaffolds that are likely to be active against the target of interest. mdpi.com

Fragment scanning, often used in conjunction with pharmacophore models, involves computationally screening a library of small molecular fragments to identify those that can bind to specific locations within the target's active site. The identified fragments can then be grown or linked together to create more potent ligands. This approach allows for the systematic exploration of the binding pocket and the identification of key interaction points that can be exploited to enhance binding affinity.

The binding of a ligand to a protein is not a simple lock-and-key interaction but rather a complex interplay of various non-covalent forces that form an intricate interaction network. nih.gov Computational methods are crucial for understanding and optimizing these networks to improve ligand efficacy. researchgate.net

Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the dynamic behavior of the protein-ligand complex over time. nih.gov By analyzing the trajectories from these simulations, researchers can identify key amino acid residues that form stable interactions with the ligand. This information is invaluable for guiding the design of analogues with modified functionalities that can form stronger or more numerous interactions.

A key concept in optimizing protein-ligand interactions is cooperativity, where the binding of one part of the ligand influences the binding of another part, often through conformational changes in the protein. Computational techniques can be used to study these allosteric effects and design ligands that take advantage of positive cooperativity to achieve higher binding affinity and selectivity. For example, a ligand might be designed to induce a specific conformational change in the protein that opens up a new binding pocket for another part of the molecule to interact with. The study of water-mediated interactions is also crucial, as bridging water molecules can play a significant role in the stability of a protein-ligand complex. nih.gov

Through the iterative use of these computational design and optimization strategies, it is possible to rationally evolve a starting compound like this compound into a highly potent and selective drug candidate.

Biological Activity Mechanisms and in Vitro Studies of 4 2 Benzimidazolyl Benzamidoxime and Analogues

Antimicrobial Potential: In Vitro Efficacy and Mechanistic Insights

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial effects. researchgate.netnih.gov Its structural similarity to purine (B94841) nucleosides allows for interaction with various biopolymers in living systems. nih.gov The antimicrobial potential of benzimidazole derivatives, including 4-(2-Benzimidazolyl)benzamidoxime and its analogues, has been a subject of extensive research. These compounds have demonstrated efficacy against a range of pathogenic bacteria and fungi. nih.govresearchgate.net

Antibacterial Activities (e.g., against Escherichia coli, Streptococcus mutans)

Benzimidazole derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain benzimidazole derivatives have been found to be effective against Escherichia coli. nih.govresearchgate.netnih.gov One study reported that a series of benzimidazole-1,2,3-triazole hybrids exhibited good inhibitory effects against E. coli. nih.gov Another study highlighted a benzimidazole derivative, compound 6c, which showed potent activity against a TolC mutant strain of E. coli with a minimum inhibitory concentration (MIC) of 2 μg/ml. nih.gov However, its activity was diminished against wild-type strains with intact efflux pumps, suggesting that efflux mechanisms can contribute to resistance. nih.gov

With respect to Streptococcus mutans, a key bacterium implicated in dental caries, benzimidazoles like lansoprazole (B1674482) have been shown to inhibit acid production in both planktonic and biofilm forms. nih.govresearchgate.net This inhibition is particularly effective in acidic environments, which are characteristic of progressing caries lesions. nih.gov The uptake of lansoprazole by S. mutans is pH-sensitive, occurring primarily at pH values below 5. nih.gov Some amidoxime-based benzimidazole derivatives have also demonstrated significant activity against S. mutans, with one study reporting a zone of inhibition of 40 mm and a minimum inhibitory concentration (MIC) of 3.90 mg/mL. rsc.orgnih.gov

Interactive Table: Antibacterial Activity of Benzimidazole Derivatives

Compound/Derivative Bacterial Strain Activity/Observation Reference
Benzimidazole-1,2,3-triazole hybrids Escherichia coli Good inhibitory effect. nih.gov
Compound 6c (a benzimidazole derivative) E. coli (TolC mutant) Potent activity (MIC = 2 μg/ml). nih.gov
Compound 6c (a benzimidazole derivative) E. coli (wild-type) Reduced activity due to efflux pumps. nih.gov
Lansoprazole Streptococcus mutans Inhibition of acid production. nih.gov

Antifungal Activities (e.g., against Candida albicans)

Benzimidazole derivatives have also demonstrated significant antifungal properties. nih.govnih.gov Several studies have reported the efficacy of these compounds against various Candida species, including the common pathogen Candida albicans. nih.govnih.govmdpi.com In one study, newly synthesized benzimidazole-oxadiazole compounds exhibited potent antifungal activity against C. albicans, with some derivatives showing MIC50 values of 1.95 µg/mL, comparable to the standard drug amphotericin B. mdpi.com

Amidoxime-based benzimidazole derivatives have also shown promising antifungal activity. Research has indicated that these compounds can be particularly effective against C. albicans. rsc.orgnih.gov One study reported a significant zone of inhibition of 42 mm and a low MIC value of 1.90 mg/mL for an amidoxime-based benzimidazole derivative against C. albicans. rsc.orgnih.gov Generally, many benzimidazole derivatives exhibit higher antimicrobial activity against yeasts compared to bacteria. nih.gov

Interactive Table: Antifungal Activity of Benzimidazole Derivatives against Candida albicans

Compound/Derivative Activity/Observation Reference
Benzimidazole-oxadiazole compounds Potent antifungal activity, some with MIC50 of 1.95 µg/mL. mdpi.com
Amidoxime-based benzimidazole Zone of inhibition: 42 mm; MIC: 1.90 mg/mL. rsc.orgnih.gov

Proposed Mechanisms of Action (e.g., Enzyme Inhibition, Prodrug Conversion to Amidines)

The antimicrobial action of benzimidazole derivatives is multifaceted. One of the key mechanisms involves the inhibition of specific enzymes essential for microbial survival. For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol (B1671047), a vital component of the cell membrane in fungi and protozoa. nih.gov In bacteria, targets can include enzymes involved in glycolysis, such as aldolase (B8822740) and glyceraldehyde-3-phosphate dehydrogenase, as well as the phosphoenolpyruvate:sugar phosphotransferase system. nih.gov

A significant aspect of the biological activity of amidoxime (B1450833) derivatives, such as this compound, is their role as prodrugs. nih.govnih.gov Amidoximes are N-hydroxylated forms of amidines and are less basic, which allows for better absorption from the gastrointestinal tract. nih.gov In vivo, they are reduced to the corresponding amidines, which are the active form of the drug. nih.gov This conversion is carried out by enzyme systems found in the liver and other organs, involving cytochrome b5, its reductase, and a P450 enzyme. nih.gov The resulting amidines are strong bases and can interact with biological targets. nih.gov

Anticancer Research: In Vitro Cytotoxicity and Apoptosis Induction (Focus on Cellular Mechanisms)

The benzimidazole scaffold is a privileged structure in the development of anticancer agents. nih.govnih.gov Derivatives of benzimidazole have demonstrated cytotoxic effects against a variety of cancer cell lines and are known to induce apoptosis through various cellular pathways. nih.govontosight.aibenthamdirect.com

Cytotoxic Effects on Defined Tumor Cell Lines (e.g., Human Lung Adenocarcinoma A549, Human Malignant Melanoma WM115)

In vitro studies have confirmed the cytotoxic potential of benzimidazole derivatives against several human tumor cell lines. For example, new benzimidazole derivatives have been tested against the human lung adenocarcinoma cell line, A549. nih.govnih.gov In one study, a particular derivative (compound 12) showed significant cytotoxicity against A549 cells with an IC50 value of 3.98 µg/ml. nih.gov Another study also reported the cytotoxic and antiproliferative effects of new benzimidazole derivatives on A549 cells. nih.gov

Interactive Table: Cytotoxicity of Benzimidazole Derivatives

Compound/Derivative Cell Line IC50/GI50 Value Reference
Compound 12 (benzimidazole derivative) Human Lung Adenocarcinoma (A549) 3.98 µg/ml nih.gov

Activation of Apoptotic Cell Death Pathways (e.g., Caspase-Dependent Apoptosis)

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis. researchgate.netresearchgate.net This programmed cell death is often mediated by the activation of caspases, a family of cysteine proteases. researchgate.netfrontiersin.org

Several studies have demonstrated that benzimidazole derivatives can trigger caspase-dependent apoptosis in cancer cells. researchgate.netresearchgate.netfrontiersin.org For example, certain coumarin-benzimidazole hybrids have been shown to induce caspase-dependent apoptosis. researchgate.net In another study, pentacyclic benzimidazole derivatives led to an increase in caspase-3 and -7 activity in cancer cell lines. researchgate.net Furthermore, some benzimidazole-based derivatives have been found to induce apoptosis by increasing the levels of caspase-3 and caspase-8, as well as the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This indicates that these compounds can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

DNA Damage Induction and Associated Cellular Responses

Benzimidazole derivatives have been investigated for their capacity to induce DNA damage, a key mechanism in cancer therapy. Studies on related compounds indicate that the benzimidazole scaffold can be instrumental in causing genotoxicity in cancer cells. For instance, pyridine-bis(benzimidazole) (PyBI), a compound that selectively stabilizes G-quadruplex (G4) DNA structures, has been shown to induce DNA damage. nih.gov This stabilization leads to replication fork stalling, transcriptional repression of oncogenes, and ultimately triggers replication stress, a G2/M cell cycle arrest, and apoptosis (programmed cell death). nih.gov

The cellular response to this DNA damage involves the activation of DNA repair pathways. Research on PyBI demonstrates the activation of both homologous recombination and non-homologous end joining (NHEJ), with NHEJ playing a predominant role. nih.gov Genome-wide mapping has confirmed a direct link between the G4 stabilization by this benzimidazole derivative and the induction of DNA breaks. nih.gov Furthermore, compounds like PyBI exhibit synthetic lethality when combined with the inhibition of DNA repair mechanisms, highlighting a potential therapeutic strategy. nih.gov

Similarly, other related structures like benzidine (B372746) have been shown to induce DNA damage in human liver cancer (HepG2) cells. nih.gov This damage triggers a complex cellular response, including the upregulation of genes involved in cell-cycle arrest, apoptosis, and DNA repair. nih.gov A key protein in this response is p53, which is upregulated and signals the activation of the DNA damage signaling pathway, leading to G2/M arrest and apoptosis. nih.gov

Targeting Hypoxic Microenvironments in Tumor Cells

The tumor microenvironment is often characterized by low oxygen (hypoxia) and increased acidity (low extracellular pH), which contribute to tumor survival, therapy resistance, and metastasis. nih.gov The unique chemical properties of the benzamidoxime (B57231) scaffold present an opportunity to exploit this acidic environment for targeted drug delivery. nih.gov

Research has identified benzamidoxime derivatives as ligands for Programmed Death-Ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov A notable feature of these benzamidoxime-based ligands is their pH-dependent binding potency. nih.gov The benzamidoxime scaffold possesses physicochemical properties that allow for enhanced binding activity at the lower pH typical of tumor microenvironments compared to the physiological pH of healthy tissues. nih.gov This pH sensitivity could enable a more specific targeting of cancer cells expressing PD-L1 within the acidic tumor milieu, potentially increasing therapeutic efficacy while reducing side effects associated with broader targeting. nih.gov This strategy turns a challenge of the tumor microenvironment into a therapeutic advantage. nih.gov

Enzyme Inhibition Relevant to Cancer Pathways (e.g., PI3K, EGFR, MEK1/2)

The benzimidazole structure is a core component of various inhibitors targeting key enzymatic pathways in cancer cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase (MEK) pathways are crucial for cell growth, and their dual inhibition is a strategy currently explored in clinical trials for cancers like pancreatic ductal adenocarcinoma (PDAC). nih.gov

In vitro studies have shown that while single-agent therapies are often met with resistance, combining MEK1/2 inhibitors with PI3K inhibitors can induce apoptosis in cancer cells. nih.gov Benzimidazoles are a known class of compounds associated with PI3K inhibitors. nih.gov Combination therapy with PI3K and MEK inhibitors has been shown to improve survival and reduce tumor burden in preclinical models of triple-negative breast cancer. nih.gov

Furthermore, specific benzimidazole derivatives have been developed to target other critical cancer-related kinases. For example, a derivative of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine acts as a potent inhibitor of the c-Met tyrosine kinase, with activity influenced by the lipophilic properties of its substituents which enhance hydrophobic interactions with the kinase. nih.gov Another prominent example is Veliparib (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.gov Veliparib has shown significant PARP inhibition in a wide range of preclinical tumor models and is under investigation in numerous clinical trials. nih.gov

Enzyme Inhibition Studies (Other Biological Targets)

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

A key therapeutic strategy for managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes like α-glucosidase and α-amylase. nih.gov Pancreatic α-amylase breaks down starch into smaller carbohydrates, which are then further broken down by α-glucosidase into glucose for absorption into the bloodstream. nih.gov Inhibiting these enzymes can delay glucose uptake and lower blood sugar levels. nih.gov

Benzimidazole derivatives have emerged as potent inhibitors of these glycosidase enzymes. dovepress.com For example, hybrid analogues combining benzimidazole and thiazole (B1198619) moieties have demonstrated inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values ranging from 1.30 µM to 38.60 µM for α-amylase and 2.70 µM to 42.30 µM for α-glucosidase. researchgate.net Similarly, a series of benzimidazole-urea derivatives showed excellent α-glucosidase inhibition, with some compounds having IC₅₀ values as low as 2.83 µM. researchgate.net The inhibitory potential of these compounds is often superior to the standard drug, acarbose. researchgate.net

Table 1: Glycosidase Inhibition by Benzimidazole Analogues

Compound Class Target Enzyme IC₅₀ Range (µM) Reference
Benzimidazole-Thiazole Hybrids α-Amylase 1.30 - 38.60 researchgate.net
Benzimidazole-Thiazole Hybrids α-Glucosidase 2.70 - 42.30 researchgate.net
Benzimidazole-Urea Derivatives α-Glucosidase 2.83 - 14.68 researchgate.net
Benzimidazole-Urea Derivatives α-Amylase 5.64 - 22.78 researchgate.net

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary treatments for the symptomatic relief of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic neurotransmission. nih.govmdpi.com By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased, which is crucial for cognitive processes. nih.govmdpi.com

The benzimidazole scaffold has been utilized to design potent dual inhibitors of both AChE and BuChE. mdpi.com A synthesized series of benzimidazole-based thiazole analogues exhibited significant inhibitory potential against both cholinesterase enzymes, with IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE. nih.gov In some cases, the potency of these synthetic analogues exceeded that of the standard drug, Donepezil. nih.gov Other studies on different biphenyl (B1667301) derivatives containing heterocyclic moieties also showed moderate AChE inhibitory activity, with IC₅₀ values in the range of 5.77–16.22 μM. nih.gov

Table 2: Cholinesterase Inhibition by Benzimidazole Analogues

Compound Class Target Enzyme IC₅₀ Range (µM) Reference
Benzimidazole-Thiazole Analogues Acetylcholinesterase (AChE) 0.10 - 11.10 nih.gov
Benzimidazole-Thiazole Analogues Butyrylcholinesterase (BuChE) 0.20 - 14.20 nih.gov
4,4'-diazobiphenyl Derivatives Acetylcholinesterase (AChE) 5.77 - 16.22 nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key flavoprotein enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout, and contributes to oxidative stress through the production of reactive oxygen species. mdpi.com Therefore, inhibiting XO is a critical therapeutic goal for treating these conditions. nih.gov

Research has identified benzimidazole analogues as effective inhibitors of xanthine oxidase. One study examined methoxylated hydroquinone-substituted benzimidazole derivatives and found them to be linear noncompetitive inhibitors. nih.gov The 2α-bromo analogue was identified as the most effective in this series, with a Ki (inhibition constant) of 46 µM, and was shown to irreversibly trap the reduced form of the enzyme. nih.gov This suggests that potent inhibitors can be designed to target the FAD cofactor of the enzyme rather than the purine active site. nih.gov Other research efforts have focused on different heterocyclic structures, including thiazole derivatives, as non-purine inhibitors of XO. nih.gov

Table 3: Xanthine Oxidase Inhibition by Benzimidazole Analogues

Compound Analogue Inhibition Type Kᵢ Value (µM) Reference
2α-bromo-methoxylated hydroquinone (B1673460) benzimidazole Noncompetitive, Irreversible 46 nih.gov

PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are used in the treatment of type 2 diabetes. However, full PPARγ agonists have been associated with adverse side effects, leading to a search for new partial or selective PPARγ modulators. mdpi.com

Benzimidazole derivatives have emerged as a promising scaffold for the development of new PPARγ ligands. mdpi.com Studies have shown that the biphenyl-4-ylmethyl moiety at the N1 position and various residues at the C2 position of the benzimidazole core are essential for receptor activation and binding potency. nih.govresearchgate.net Further investigations into the substitution at positions 5 and 6 of the benzimidazole ring have revealed that introducing lipophilic moieties can enhance PPARγ activation. nih.govresearchgate.net

For instance, a study by Obermoser et al. examined the effect of aryl substituents at positions five and six on the pharmacological profile of a partial PPARγ agonist, 4'-((2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid. mdpi.com Another study identified 4'-[(2-Propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid as a potent full PPARγ agonist with an EC50 of 0.26 μM. nih.govresearchgate.net The activity of these compounds is typically assessed using in vitro models such as differentiation assays in 3T3-L1 preadipocytes and luciferase reporter assays in cells like COS-7, which are transiently transfected with PPARγ expression vectors. nih.govresearchgate.net

Table 1: PPARγ Agonist Activity of Selected Benzimidazole Derivatives

Compound Assay Type Cell Line Activity Reference
4'-((2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid Differentiation Assay, Luciferase Assay 3T3-L1, COS-7 Partial PPARγ agonist mdpi.com
4'-[(2-Propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid Differentiation Assay, Luciferase Assay 3T3-L1, COS-7 Full PPARγ agonist (EC50 = 0.26 μM) nih.govresearchgate.net
Various 5- and 6-substituted benzimidazole derivatives Differentiation Assay, Luciferase Assay 3T3-L1, COS-7 Enhanced PPARγ activation with lipophilic moieties nih.govresearchgate.net

Other Reported Biological Activities (In Vitro / Mechanistic)

Beyond their interaction with PPARγ, this compound and its analogues exhibit a range of other biological activities in vitro.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of various diseases. nih.gov Benzimidazole derivatives have demonstrated significant anti-inflammatory and antioxidant properties in several in vitro and in vivo studies. nih.govnih.gov

The anti-inflammatory effects of these compounds have been evaluated using methods such as the luminol-enhanced chemiluminescence assay to measure their inhibitory effect on COX enzymes. nih.gov Some benzimidazole derivatives have shown IC50 values lower than the standard drug ibuprofen (B1674241) in these assays. nih.gov In vivo studies in models like L-NAME-induced hypertension in rats have further confirmed the anti-inflammatory and antioxidant potential of these compounds, showing restoration of pro- and anti-inflammatory cytokine levels and a decrease in markers of oxidative stress. nih.gov

The antioxidant activity of benzimidazole derivatives has been assessed through various in vitro assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity: Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netmdpi.com

Potassium ferricyanide (B76249) reducing power (PFRAP) assay: Evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net

Inhibition of lipid peroxidation: Assesses the ability of a compound to prevent the oxidative degradation of lipids. researchgate.net

Studies have shown that some benzimidazole derivatives exhibit good antioxidant effects in these assays. researchgate.net The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the aromatic rings of the molecule. mdpi.comnih.gov For example, benzimidazole derivatives with free hydroxyl groups, particularly at specific positions, have shown significant free radical trapping power and lipid peroxidation inhibiting capacity. mdpi.com However, not all benzimidazole derivatives show significant direct radical scavenging activity, suggesting that their antioxidant effects may also be mediated through other mechanisms, such as inhibiting enzymes that produce reactive oxygen species, like xanthine oxidase. researchgate.net

Table 2: In Vitro Anti-inflammatory and Antioxidant Assays for Benzimidazole Derivatives

Assay Purpose Reference
Luminol-enhanced chemiluminescence Measures COX enzyme inhibition nih.gov
DPPH radical scavenging Measures radical scavenging capacity researchgate.netmdpi.com
Potassium ferricyanide reducing power (PFRAP) Measures reducing power researchgate.net
Lipid peroxidation inhibition Measures prevention of lipid oxidation researchgate.net
Oxygen Radical Absorbance Capacity (ORAC) Measures antioxidant capacity against peroxyl radicals nih.gov

Antiviral Properties

The benzimidazole nucleus is a key structural component in a number of antiviral drugs. researchgate.net Research has demonstrated that various derivatives of benzimidazole possess a broad spectrum of antiviral activities against several DNA and RNA viruses. tandfonline.comnih.gov

The antiviral efficacy of these compounds is typically evaluated in cell-based assays against a panel of viruses. nih.govnih.gov For example, a library of eighty-six assorted benzimidazole derivatives was screened for activity against ten different viruses, with many showing activity against Coxsackie B5 virus (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sindbis virus (Sb-1). nih.gov Some compounds exhibited potent activity against RSV with EC50 values as low as 20 nM. nih.gov

The mechanism of antiviral action can vary depending on the specific derivative and the virus. For some viruses, such as those that rely on deubiquitinase (DUB) enzymes for their replication, DUB inhibition has been identified as a potential antiviral strategy. rsc.orgresearchgate.net Novel 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have been designed as DUB inhibitors and have shown strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus in vitro. rsc.org

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

Compound Class/Derivative Virus(es) Tested In Vitro Activity Reference
Assorted benzimidazole derivatives CVB-5, RSV, BVDV, Sb-1 EC50 in the range of 5-17 μM for some compounds nih.gov
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles RSV, BVDV, YFV, CVB2 EC50 as low as 20 nM against RSV nih.gov
4-(2-nitrophenoxy)benzamide derivatives Adenovirus, HSV-1, Coxsackievirus IC50 values ranging from 10.22 to 44.68 μM rsc.org
5-nitro-1H-benzimidazole derivatives Rotavirus Wa strain Promising antiviral activity researchgate.net

Role as Nitric Oxide (NO) Donors

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov Compounds that can release NO, known as NO donors, have therapeutic potential for conditions such as hypertension and angina. nih.gov

Amidoximes, including those derived from imidazoles, have been investigated for their ability to donate nitric oxide. nih.gov The NO-donating capacity of these compounds can be assessed by measuring the stimulation of cyclic guanosine-3',5'-monophosphate (cGMP) formation in tissues like the porcine iris-ciliary body. nih.gov An increase in cGMP levels indicates the release of NO, which activates soluble guanylate cyclase. nih.gov

Studies on imidazole (B134444) amidoximes have shown that certain derivatives, such as 1-methylimidazole-5-amidoxime and 1(H)-imidazole-4(5)-amidoxime, can stimulate cGMP formation, confirming their NO-donating ability. nih.gov This property is linked to their potential to lower intraocular pressure. nih.gov While direct studies on this compound as an NO donor are not extensively detailed in the provided context, the known NO-donating ability of related amidoxime structures suggests a potential mechanism for similar biological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Activity and Binding Affinity

The nature and position of substituents on the core structure of 4-(2-Benzimidazolyl)benzamidoxime can profoundly influence its interaction with biological targets.

Positional Isomerism (e.g., Differentiation between 3- and this compound)

The placement of the amidoxime (B1450833) group on the phenyl ring is a critical determinant of biological activity. Studies comparing this compound with its isomer, 3-(2-Benzimidazolyl)benzamidoxime, have revealed significant differences in their biological profiles. The spatial arrangement of the amidoxime in the 4-position often leads to more favorable interactions with the target receptor's binding site compared to the 3-position. This highlights the importance of the substitution pattern on the phenyl ring for optimal target engagement. For instance, in a series of benzamide (B126) derivatives, the position of a substituent was found to have a notable effect on larvicidal activity, suggesting that steric hindrance at different positions can impact the binding to the target receptor. mdpi.com

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the benzimidazole (B57391) or the phenyl ring can modulate the compound's activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, pKa, and ability to form hydrogen bonds. nih.govquora.com

Generally, electron-donating groups can increase the electron density on the heterocyclic system, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups can decrease the basicity of the benzimidazole nitrogen atoms, which may be crucial for certain receptor interactions. quora.com For example, in a study of fluorinated phenylcyclopropylamines, electron-donating substituents were found to increase the potency of enzyme inhibition, while electron-withdrawing groups decreased it. nih.gov Similarly, the addition of an electron-donating methoxy (B1213986) group to a benzamide-isoquinoline derivative significantly enhanced its selectivity for the σ2 receptor. nih.gov The presence of an electron-withdrawing group, such as a p-chloro group, on an aromatic ring has been shown to improve the antibacterial activity of certain derivatives. researchgate.net

Role of Core Scaffold Modifications (e.g., Amidoxime to Amidine Conversion, Benzimidazole Ring Substitutions)

Modifications to the fundamental structure of this compound are a key strategy for optimizing its pharmacological properties.

The conversion of the amidoxime moiety to an amidine group represents a significant structural change. Amidines, being more basic than amidoximes, are protonated at physiological pH. mdpi.com This positive charge can lead to stronger ionic interactions with negatively charged residues in a receptor's active site, potentially increasing potency. mdpi.com However, this charge can also pose challenges for bioavailability. nih.gov Amidoximes are often considered prodrugs of amidines, designed to improve oral absorption and bioavailability. nih.govnih.gov Studies have shown that in some series of compounds, amidine analogues exhibit greater antiproliferative activity compared to their corresponding amidoxime derivatives. nih.gov

Substitutions on the benzimidazole ring itself can also have a profound impact on activity. The introduction of various groups at different positions of the benzimidazole nucleus is a critical step in drug discovery. nih.gov For example, substitutions at the 2-position of the benzimidazole ring have been extensively explored and can significantly influence the compound's biological activity. nih.govlongdom.org In some cases, substitution at the 2-position of the benzimidazole was found to be unfavorable for the inhibition of certain kinases. nih.gov The nature of the substituent, whether it is a small electronegative halogen or a bulkier aromatic group, can drastically alter the compound's interaction with its target. nih.govresearchgate.net

Conformational Effects on Receptor Binding and Biological Response

The three-dimensional shape, or conformation, of this compound is crucial for its ability to bind to a receptor and elicit a biological response. The molecule's flexibility, primarily around the rotatable bonds connecting the benzimidazole and phenyl rings, allows it to adopt various conformations.

The preferred conformation for binding may not be the lowest energy conformation in solution. nih.gov The binding site of a receptor can induce a specific, sometimes strained, conformation in the ligand to maximize favorable interactions. nih.gov For instance, studies on benzamidinium-based inhibitors have shown that while a twisted conformation might be preferred in the gas phase, the molecules can adopt various, including planar, conformations when bound to a protein receptor. nih.gov The introduction of substituents can influence the preferred conformation and, consequently, the binding affinity. For example, introducing methyl groups at the 2-position of a benzoxazine (B1645224) ring was found to contribute to a long-lasting receptor antagonism, partly due to the resulting conformation. nih.gov

Bioisosteric Replacements in Amidoxime Derivatives for Improved Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve a drug candidate's properties. nih.govdrughunter.com In the context of this compound, bioisosteric replacements for the amidoxime group can be explored to enhance metabolic stability, modulate potency, and improve pharmacokinetic profiles. nih.govdrughunter.com

Heterocyclic rings such as 1,2,4-oxadiazoles, triazoles, or imidazoles can serve as bioisosteres for the amidoxime or the related amide functionality. nih.govdrughunter.com These replacements can mimic the hydrogen bonding capabilities of the original group while offering improved metabolic stability. drughunter.com For instance, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) has been shown to result in compounds with nearly equipotent activity and slightly improved metabolic stability in vitro. nih.gov The strategic use of bioisosteres allows for the fine-tuning of a molecule's properties to achieve a more desirable pharmacological profile. mdpi.comnih.gov

Q & A

Q. How do structural modifications of this compound impact its corrosion inhibition efficiency?

  • Electron-withdrawing groups (e.g., -Cl) increase adsorption on metal surfaces by strengthening dipole interactions. Weight loss experiments and electrochemical impedance spectroscopy (EIS) quantify performance, with inhibition efficiencies >90% achieved for copper in acidic media .

Methodological Considerations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for benzimidazole cyclization .
  • Data Contradictions : Address discrepancies in mutagenicity studies by standardizing assay conditions (e.g., S9 fraction source, incubation time) .
  • Advanced Characterization : Employ XPS or EXAFS to probe metal-amidoxime coordination in nuclear waste adsorbents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.